3-Methyl-5-nitro-1H-indazol-7-amine

Regioisomeric differentiation Structural authentication Indazole building block procurement

This indazole building block is defined by its unique three-point substitution: C3-methyl (weakly electron-donating), C5-nitro (electron-withdrawing), and C7-primary amine (derivatizable handle). This combination creates a distinct electronic and steric environment that cannot be replicated by regioisomers like 3-methyl-5-nitro-1H-indazole (CAS 40621-84-9) or chloro analogs. It is a direct starting material for N-alkylation or amide coupling in FGFR/VEGFR kinase inhibitor libraries, with elaborated derivatives achieving FGFR1 IC₅₀ values below 4.1 nM. Sourced at NLT 98% purity from ISO-certified facilities, it ensures batch-to-batch consistency for multi-step medicinal chemistry campaigns.

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
CAS No. 647853-25-6
Cat. No. B1626215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-nitro-1H-indazol-7-amine
CAS647853-25-6
Molecular FormulaC8H8N4O2
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=C(C2=NN1)N)[N+](=O)[O-]
InChIInChI=1S/C8H8N4O2/c1-4-6-2-5(12(13)14)3-7(9)8(6)11-10-4/h2-3H,9H2,1H3,(H,10,11)
InChIKeyLQFKGBKRZQEICA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-nitro-1H-indazol-7-amine (CAS 647853-25-6) – Structural Identity and Procurement Baseline for the 3,5,7-Trisubstituted Indazole Scaffold


3-Methyl-5-nitro-1H-indazol-7-amine (CAS 647853-25-6) is a heterobicyclic building block defined by its three-point substitution pattern on the indazole core: a methyl group at C3, a nitro group at C5, and a primary amine at C7 . With a molecular formula of C8H8N4O2 and a molecular weight of 192.17 g/mol, this compound serves as a key intermediate in medicinal chemistry programs targeting kinase inhibition and other pharmacological activities, where the precise placement of the C7 primary amine distinguishes it from regioisomeric analogs . The compound is commercially available as a research chemical with typical purities of 95–98%, positioning it as a specialized synthetic building block rather than a drug substance itself .

Why 3-Methyl-5-nitro-1H-indazol-7-amine Cannot Be Replaced by Other 5-Nitroindazole or 7-Aminoindazole Analogs in Structure–Activity Relationship (SAR) Studies


Generic substitution among indazole building blocks fails because the three-point substitution pattern—specifically the co-localization of a C3 methyl, C5 nitro, and C7 primary amine—creates a unique electronic and steric environment that dictates both downstream synthetic reactivity and biological target engagement . Replacing this compound with a regioisomer such as 3-methyl-5-nitro-1H-indazole (CAS 40621-84-9), which lacks the C7 amine, or 5-nitro-1H-indazol-7-amine, which lacks the C3 methyl, alters the hydrogen-bond donor/acceptor capacity and the vector of derivatization, fundamentally changing the structure–activity relationship of the final target molecule . Even close analogs like 3-chloro-5-nitro-1H-indazol-7-amine introduce different electronic effects at C3, making the methyl-substituted variant a non-fungible intermediate for specific medicinal chemistry campaigns .

Product-Specific Quantitative Evidence Guide: 3-Methyl-5-nitro-1H-indazol-7-amine (CAS 647853-25-6)


Regioisomeric Purity and Structural Authentication Relative to 3-Methyl-5-nitro-1H-indazole

The target compound is distinguished from its closest commercially available analog, 3-methyl-5-nitro-1H-indazole (CAS 40621-84-9), by the presence of a primary amine at the C7 position of the indazole ring . The molecular formula shifts from C8H7N3O2 (MW 177.16) for the 3,5-disubstituted analog to C8H8N4O2 (MW 192.17) for the 3,5,7-trisubstituted target compound, a mass difference of 15.01 Da corresponding to the addition of NH in place of H at the C7 position . Commercial specifications for the target compound indicate purity levels of 95–98% (HPLC/GC) as certified under ISO quality systems, providing a quantitative benchmark for procurement decisions versus less rigorously characterized alternatives .

Regioisomeric differentiation Structural authentication Indazole building block procurement

Electronic Differentiation: C3-Methyl Versus C3-Chloro in 5-Nitro-7-aminoindazole Scaffolds

The C3-methyl substituent in the target compound (Hammett σₘ = −0.07 for CH₃) generates a distinctly different electronic environment at the indazole core compared to the C3-chloro analog 3-chloro-5-nitro-1H-indazol-7-amine (CAS 647853-27-8; Hammett σₘ = +0.37 for Cl) [1]. This electronic difference is quantified by a Δσₘ of 0.44 units, indicating that the chloro analog exerts a significant electron-withdrawing effect at C3, while the methyl group is weakly electron-donating. This difference directly impacts the pKa of the indazole NH, the nucleophilicity of the C7 amine, and consequently the regioselectivity of downstream N-alkylation or acylation reactions used to generate kinase inhibitor libraries .

Electronic effects Hammett substituent constants Kinase inhibitor design

Synthetic Utility: C7 Primary Amine as a Key Derivatization Handle Versus 5-Nitro-1H-indazole Scaffolds Lacking the C7 Amine

The target compound provides a primary aryl amine at C7 that is directly available for N-alkylation, reductive amination, or amide bond formation without requiring a prior nitro-reduction step, which is mandatory for 5-nitro-1H-indazole (CAS 60518-59-4) or 3-methyl-5-nitro-1H-indazole scaffolds that lack a C7 amino group [1]. Literature methods for indazol-7-amine synthesis describe nitro-group reduction of 7-nitro-1H-indazoles using H₂/Pd-C or SnCl₂ as a standard route; the target compound, by already containing the C7 amine, eliminates this synthetic step, which typically requires 2–12 hours of reaction time and purification . This represents a quantitative reduction in step count (Δsteps = 1) for synthetic sequences that require a free C7 amine intermediate.

Synthetic versatility N-alkylation Amide coupling Indazole functionalization

Hydrogen-Bond Donor Capacity Differentiation: Impact on Kinase Hinge-Region Binding

The C7 primary amine of the target compound constitutes a hydrogen-bond donor (HBD) that can engage the kinase hinge-region backbone carbonyl, a pharmacophoric feature absent in 3-methyl-5-nitro-1H-indazole (0 HBD count from C7) . While no direct target–comparator kinase inhibition data are available for the parent building blocks, the broader indazole literature demonstrates that C7-amino-substituted indazoles serve as critical intermediates for FGFR and VEGFR inhibitors, with optimized derivatives achieving IC₅₀ values below 4.1 nM against FGFR1 and 25.3 nM in KG1 cellular antiproliferation assays [1]. The presence of the C7 amine in the building block is a prerequisite for generating these pharmacologically active derivatives.

Hydrogen-bond donor Kinase hinge binding Medicinal chemistry FGFR inhibition

Commercial Purity and Quality Certification Differentiation Among Vendors

The target compound is offered at purity specifications ranging from 95% to 98% (HPLC/GC) across different vendors, with select suppliers providing ISO-certified quality systems suitable for pharmaceutical R&D and QC applications . In contrast, the structurally related comparator 3-methyl-5-nitro-1H-indazole (CAS 40621-84-9) is commonly offered at 95% purity without explicit ISO certification . While this difference (Δpurity ≈ 3 percentage points) may appear modest, it is meaningful for applications requiring high-purity intermediates, where impurities at the 5% level can complicate downstream reaction monitoring and purification.

Chemical purity Quality certification ISO compliance Procurement specification

Best Research and Industrial Application Scenarios for 3-Methyl-5-nitro-1H-indazol-7-amine (CAS 647853-25-6)


Kinase Inhibitor Library Synthesis Requiring a Pre-Installed C7 Amine Derivatization Handle

In medicinal chemistry programs targeting the FGFR/VEGFR kinase family, 3-methyl-5-nitro-1H-indazol-7-amine serves as a direct starting material for N-alkylation or amide coupling at the C7 amine, generating focused kinase inhibitor libraries without the need for an additional nitro-reduction step. This contrasts with the use of 3-methyl-5-nitro-1H-indazole, which would require prior reduction to install the amine. As demonstrated by Li et al. (2017), elaborated derivatives featuring the C7-amino substitution achieve FGFR1 IC₅₀ values below 4.1 nM, underscoring the pharmacophoric relevance of the 7-aminoindazole scaffold [1].

Structure–Activity Relationship (SAR) Studies Exploring C3 Substituent Electronic Effects

The C3-methyl substituent of this compound provides a weakly electron-donating electronic environment (Hammett σₘ ≈ −0.07) that contrasts sharply with the electron-withdrawing C3-chloro analog (σₘ ≈ +0.37). Procurement of the methyl variant enables SAR studies specifically designed to probe the impact of C3 electronic effects on target binding, metabolic stability, and downstream synthetic reactivity, without the confounding influence of a strongly electron-withdrawing halogen [2].

Pharmaceutical R&D Requiring ISO-Certified High-Purity Indazole Building Blocks

For pharmaceutical development organizations operating under quality management systems, the availability of 3-methyl-5-nitro-1H-indazol-7-amine at NLT 98% purity from ISO-certified suppliers ensures batch-to-batch consistency and regulatory compliance. This is particularly important when the building block is incorporated early in a multi-step synthetic route, where impurities can propagate and complicate downstream purification. The purity differential (98% vs. 95%) relative to common indazole building blocks supports more reproducible reaction outcomes .

Chemical Biology Probe Development Leveraging the 5-Nitro-7-amino Pharmacophore

The combination of a C5 nitro group (electron-withdrawing, metabolically stable) and a C7 primary amine (derivatizable, hydrogen-bond donor) in the same indazole scaffold makes this compound a versatile starting point for chemical biology probe design. The nitro group can be retained for its electronic influence on the aromatic ring or selectively reduced to a second amine handle, while the C7 amine can be functionalized with affinity tags, fluorescent reporters, or pharmacokinetic-modulating groups [3].

Quote Request

Request a Quote for 3-Methyl-5-nitro-1H-indazol-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.